Phenol, 2-[(1H-benzotriazol-4-ylamino)methyl]-4-bromo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1H-1,2,3-BENZOTRIAZOL-4-YLAMINO)METHYL]-4-BROMOPHENOL is a chemical compound with the molecular formula C13H10BrN3O It is known for its unique structure, which includes a benzotriazole moiety linked to a bromophenol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1H-1,2,3-BENZOTRIAZOL-4-YLAMINO)METHYL]-4-BROMOPHENOL typically involves the reaction of 4-bromophenol with 1H-1,2,3-benzotriazole-4-amine in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(1H-1,2,3-BENZOTRIAZOL-4-YLAMINO)METHYL]-4-BROMOPHENOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the bromophenol group to a phenol group.
Substitution: The bromine atom in the bromophenol group can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Quinone derivatives.
Reduction: Phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-[(1H-1,2,3-BENZOTRIAZOL-4-YLAMINO)METHYL]-4-BROMOPHENOL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the benzotriazole moiety.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-[(1H-1,2,3-BENZOTRIAZOL-4-YLAMINO)METHYL]-4-BROMOPHENOL involves its interaction with specific molecular targets. The benzotriazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(1H-1,2,3-BENZOTRIAZOL-4-YLAMINO)METHYL]-6-METHOXYPHENOL: Similar structure but with a methoxy group instead of a bromine atom.
2-[(1H-1,2,3-BENZOTRIAZOL-4-YLAMINO)METHYL]-4,6-DICHLOROPHENOL: Contains two chlorine atoms instead of a single bromine atom.
1H-1,2,3-BENZOTRIAZOL-4-YLAMINO METHYL PHENOL: Lacks the bromine atom but retains the benzotriazole and phenol groups.
Uniqueness
2-[(1H-1,2,3-BENZOTRIAZOL-4-YLAMINO)METHYL]-4-BROMOPHENOL is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C13H11BrN4O |
---|---|
Molekulargewicht |
319.16 g/mol |
IUPAC-Name |
2-[(2H-benzotriazol-4-ylamino)methyl]-4-bromophenol |
InChI |
InChI=1S/C13H11BrN4O/c14-9-4-5-12(19)8(6-9)7-15-10-2-1-3-11-13(10)17-18-16-11/h1-6,15,19H,7H2,(H,16,17,18) |
InChI-Schlüssel |
OYILIKZJLTUESG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NNN=C2C(=C1)NCC3=C(C=CC(=C3)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.